ethyl 4-{[(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a benzothieno-pyrimidine core
Preparation Methods
The synthesis of ethyl 4-{[(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formamide to form the benzothieno-pyrimidine core . This intermediate is then subjected to further reactions, including acetylation and esterification, to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 4-{[(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothieno-pyrimidine core, often using reagents like halides or amines.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-{[(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Material Science: It is explored for its use in organic electronics, such as organic field-effect transistors (OFETs) and dye-sensitized solar cells (DSSCs).
Biological Research: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 4-{[(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways and inhibition of cancer cell growth . The benzothieno-pyrimidine core plays a crucial role in binding to the active site of the target enzyme, thereby exerting its biological effects.
Comparison with Similar Compounds
Ethyl 4-{[(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate can be compared with other benzothiophene derivatives, such as:
- Methyl 4-{[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
- 4-{[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide
These compounds share a similar core structure but differ in their substituents, which can influence their chemical reactivity and biological activity. The unique acetyl and ester groups in ethyl 4-{[(4-oxo1
Properties
Molecular Formula |
C21H17N3O4S |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H17N3O4S/c1-2-28-21(27)13-7-9-14(10-8-13)23-17(25)11-24-12-22-18-15-5-3-4-6-16(15)29-19(18)20(24)26/h3-10,12H,2,11H2,1H3,(H,23,25) |
InChI Key |
MKDJDINFPXHDNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.